molecular formula C5H5Cl2FN2 B2819222 3-Chloro-2-fluoropyridin-4-amine hydrochloride CAS No. 2059937-88-9

3-Chloro-2-fluoropyridin-4-amine hydrochloride

Cat. No.: B2819222
CAS No.: 2059937-88-9
M. Wt: 183.01
InChI Key: WCNAIRSCQDGHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluoropyridin-4-amine hydrochloride is a chemical compound with the molecular formula C5H4ClFN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoropyridin-4-amine hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

3-Chloro-2-fluoropyridin-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is utilized in the development of advanced materials with unique properties, such as conductive polymers.

    Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoropyridin-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the compound’s structure and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoropyridin-4-amine
  • 3-Chloro-4-fluoropyridin-2-amine hydrochloride
  • 3,4-Difluoropyridine

Uniqueness

3-Chloro-2-fluoropyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-chloro-2-fluoropyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2.ClH/c6-4-3(8)1-2-9-5(4)7;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNAIRSCQDGHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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